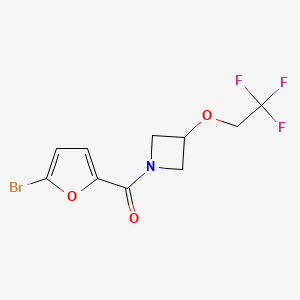

![molecular formula C5HBrClN3S B2725148 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 2361568-37-6](/img/structure/B2725148.png)

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

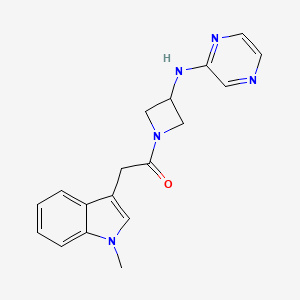

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine is a chemical compound with the molecular weight of 264.53 . It is a derivative of thiazolo[4,5-d]pyrimidines, which are known for their various pharmacological effects .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of EtN3 in acetonitrile to give alkylthio derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a chlorine atom, a thiazolo group, and a pyrimidine group . The InChI code for this compound is 1S/C6H3BrClN3S/c1-2-3-4(11-6(8)9-2)12-5(7)10-3/h1H3 .Aplicaciones Científicas De Investigación

New Pathways to Heterocyclic Derivatives

- A study by Bakavoli, Nikpour, and Rahimizadeh (2006) introduced a new method for synthesizing thiazolo[4,5-d] pyrimidine derivatives, starting from 4-amino-5-bromo-2-substituted-aminopyrimidines, showcasing the versatility of bromo-chloro substituted pyrimidines in heterocyclic chemistry Bakavoli, M., Nikpour, M., Rahimizadeh, M. (2006). Journal of Heterocyclic Chemistry.

Development of Anticancer Agents

- Radi et al. (2013) focused on the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, demonstrating the potential of bromo-substituted pyrimidines in targeting specific cancer mutations, highlighting their importance in medicinal chemistry Radi, M., Tintori, C., Musumeci, F., et al. (2013). Journal of medicinal chemistry.

Antimicrobial Activity

- Research by Sayed, Shamroukh, and Rashad (2006) explored the synthesis and biological evaluation of pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, revealing some compounds with promising antimicrobial activity, thus contributing to the search for new antimicrobial agents Sayed, H., Shamroukh, A. H., Rashad, A. E. (2006). Acta pharmaceutica.

Antiproliferative and Apoptosis-Inducing Activities

- A study by Singh et al. (2013) on thiazolo[5,4-d]pyrimidines showcased their antiproliferative and apoptosis-inducing activities across various cancer cell lines, underlining the potential of such compounds in cancer therapy Singh, B., Guru, S., Kour, S., et al. (2013). European journal of medicinal chemistry.

Synthesis of Novel Azo Compounds

- Nikpour, Zarinabadi, and Saberi (2012) demonstrated the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, highlighting the broad applicability of bromo-chloro substituted pyrimidines in synthesizing compounds with potential for various applications Nikpour, M., Zarinabadi, S., Saberi, S. (2012). Bulletin of The Chemical Society of Ethiopia.

Mecanismo De Acción

Mode of Action

It is known that similar compounds, such as thiazolopyrimidine derivatives, interact with their targets and cause changes that result in their therapeutic effects .

Biochemical Pathways

Similar compounds, such as thiazolopyrimidine derivatives, have been known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Similar compounds, such as thiazolopyrimidine derivatives, have been known to possess antimicrobial, antiviral, and antitumor activities .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of these biomolecules .

Cellular Effects

Thiazolopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine is not well-defined due to the lack of specific studies. Thiazolopyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3S/c6-4-9-2-1-8-5(7)10-3(2)11-4/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXIEALZKDGHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361568-37-6 |

Source

|

| Record name | 2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

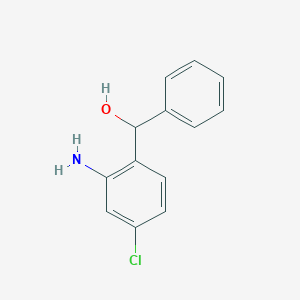

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)

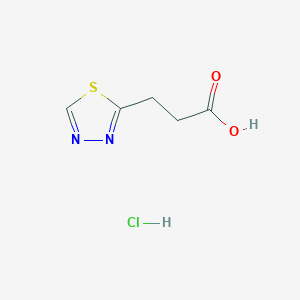

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

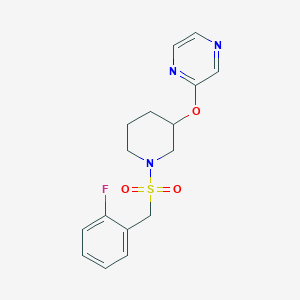

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

![2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE](/img/structure/B2725078.png)

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)